3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide
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Description
3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide (CNB) is a synthetic compound that has been studied for its potential applications in scientific research. CNB is a member of the benzothiophenes family and is composed of a benzene ring with a thiophene ring attached to it. It is also known by its chemical name, 3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide. CNB has been shown to have several potential applications in scientific research, including its use as a synthetic intermediate in organic synthesis, as a potential anti-inflammatory agent, and as a potential agent for treating cancer.
Scientific Research Applications
Selective Catalytic Reduction of Aromatic Nitro Compounds
The catalytic reduction of aromatic nitro compounds is a significant area of research due to its implications in synthesizing various aromatic amines, isocyanates, carbamates, and ureas. The use of CO as a reducing agent in the reductive carbonylation of nitro aromatics has seen increased interest, indicating the potential of similar compounds like 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide in such reactions (Tafesh & Weiguny, 1996).
Atmospheric Chemistry of Nitrophenols
Research on nitrophenols, which share a nitro functional group with 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide, provides insights into the atmospheric occurrence, sources, and transformations of nitro compounds. Understanding the atmospheric chemistry of nitro compounds can inform environmental monitoring and pollution control strategies (Harrison et al., 2005).
Enzymatic Reduction of Nitro-Aromatics
The enzymatic activation and reduction of nitro-aromatic compounds to reactive species, which form covalent DNA adducts, is crucial in understanding the mutagenic and carcinogenic potential of these compounds. This knowledge is relevant to assessing the biological effects and safety of compounds like 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide (Stiborová et al., 2014).
Transition Metal Compounds in Surface Science
The study of transition metal compounds, including oxides, nitrides, carbides, and sulfides, in surface science reveals their unique electronic and structural properties. The insights gained from these studies can be applicable to understanding the surface interactions and catalytic potential of similarly structured compounds like 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide (Chen, 1998).
properties
IUPAC Name |
3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3S/c10-7-5-2-1-4(13(15)16)3-6(5)17-8(7)9(14)12-11/h1-3H,11H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJZTBIUABBHOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394110 |
Source
|
Record name | 3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide | |
CAS RN |
676348-44-0 |
Source
|
Record name | 3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 676348-44-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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